- Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular RearrangementOrganic Letters, 2014, 16(9), 2430-2433,
Cas no 92136-39-5 (Boc-Propargylamine)

Boc-Propargylamine structure
Nome do Produto:Boc-Propargylamine
Boc-Propargylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Boc-Propargylamine
- N-(tert-Butoxycarbonyl)propargyl amine
- N-Boc-Prop-2-ynylaMine
- N-Boc-Propaylamine
- tert-butyl N-prop-2-ynylcarbamate
- tert-Butyl 2-Propynylcarbamate
- 2-Propynylcarbamic Acid tert-Butyl Ester
- 1,1-Dimethylethyl N-2-propyn-1-ylcarbamate (ACI)
- Carbamic acid, 2-propynyl-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl 2-propyn-1-ylcarbamate
- 3-(tert-Butoxycarbonylamino)prop-1-yne
- 3-[(tert-Butyloxycarbonyl)amino]-1-propyne
- Boc-propargylamine
- N-(Prop-2-ynyl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)propargylamine
- N-tert-Butoxycarbonyl-2-propyn-1-amine
- tert-Butyl (2-propyn-1-yl)carbamate
- tert-Butyl N-(2-propyn-1-yl)carbamate
- tert-Butyl N-propargylcarbamate
- tert-Butyl propargylcarbamate
- 3-t-butoxycarbonylamino-1-propyne
- N-(t-butoxycarbonyl)-propargylamine
- DTXSID10454171
- ALBB-028033
- N-t-butoxycarbonyl propargylamine
- SY025866
- t-Butyloxycarbonyl Propargyl Amine
- AKOS005068276
- N-2-Propyn-1-yl-carbamic Acid 1,1-Dimethylethyl Ester;
- t-butoxycarbonylpropargylamine
- B4472
- n-(tert-butyloxycarbonyl)propargylamine
- 92136-39-5
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-tert-butoxycarbonylpropargylamine
- MFCD07367245
- Z804942822
- 3-(t-butoxycarbonylamino) propyne
- t-Butyl N-(2-propynyl)carbamate
- t-butyl propargylcarbamate
- tert-butyl prop-2-yn-1-ylcarbamate
- prop-2-ynyl-carbamic acid tert-butyl ester
- N-tert.-butoxycarbonyl-prop-2-ynylamine
- N-Boc propargylamine
- EN300-54075
- SCHEMBL16913
- t-butyl prop-2-ynylcarbamate
- TERT-BUTYL PROP-2-YNYLCARBAMATE
- AB31117
- N-(Tert-Butoxycarbonyl)propargylamne
- CARBAMIC ACID, 2-PROPYNYL-, 1,1-DIMETHYLETHYL ESTER
- SS-3353
- (2-propynyl)carbamic acid tert-butyl ester
- HY-75970
- TERT-BUTYL N-(2-PROPYNYL)CARBAMATE
- CS-M0556
- N-Boc-propargylamine, 97%
- Prop-2-ynyl-carbamic acid t-butyl ester
- propargyl Boc-amine
- n-boc propargyl amine
- N-(Boc)-propargylamine
- J-523185
- N-t-butoxycarbonylpropargylamine
- N-Boc-2-propyn-1-amine
- (Boc)Propargylamin
- N-tert-butoxycarbonyl-propargylamine
- n-boc-propargyl amine
- Boc-Propargylamine
-
- MDL: MFCD07367245
- Inchi: 1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
- Chave InChI: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
- SMILES: O=C(NCC#C)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 155.094629g/mol
- Carga de Superfície: 0
- XLogP3: 1
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 155.094629g/mol
- Massa monoisotópica: 155.094629g/mol
- Superfície polar topológica: 38.3Ų
- Contagem de Átomos Pesados: 11
- Complexidade: 182
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Ponto de Fusão: 40.0 to 44.0 deg-C
- Ponto de ebulição: 170°C/14mmHg(lit.)
- Ponto de Flash: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Solubilidade: Soluble in chloroform.
- PSA: 41.82000
- LogP: 1.34870
- Sensibilidade: Moisture Sensitive
Boc-Propargylamine Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: S26; S36/37; S61
-
Identificação dos materiais perigosos:
- Frases de Risco:R22; R36/37/38; R52/53
- Condição de armazenamento:0-10°C
Boc-Propargylamine Dados aduaneiros
- CÓDIGO SH:2924199090
- Dados aduaneiros:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Propargylamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM61-50G |
tert-butyl N-prop-2-ynylcarbamate |
92136-39-5 | 97% | 50g |
¥ 409.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM61-250G |
tert-butyl N-prop-2-ynylcarbamate |
92136-39-5 | 97% | 250g |
¥ 1,900.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y0983781-100g |
N-Boc-Propargylamine |
92136-39-5 | 95% | 100g |
$180 | 2024-08-02 | |
eNovation Chemicals LLC | D553272-50g |
tert-Butyl prop-2-yn-1-ylcarbaMate |
92136-39-5 | 97% | 50g |
$260 | 2023-09-03 | |
eNovation Chemicals LLC | D634820-25g |
N-Boc-propargylamine |
92136-39-5 | 97% | 25g |
$600 | 2024-06-05 | |
Enamine | EN300-54075-0.25g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
Enamine | EN300-54075-1.0g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 1g |
$29.0 | 2023-05-03 | |
abcr | AB353881-1kg |
N-Boc-propargylamine, 97%; . |
92136-39-5 | 97% | 1kg |
€1773.00 | 2023-09-06 | |
Enamine | EN300-54075-5.0g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 5g |
$61.0 | 2023-05-03 | |
Enamine | EN300-54075-100.0g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 100g |
$484.0 | 2023-05-03 |
Boc-Propargylamine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 1 h, 75 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C → rt
Referência
- The Vinyl Moiety as a Handle for Regiocontrol in the Preparation of Unsymmetrical 2,3-Aliphatic-Substituted Indoles and PyrrolesAngewandte Chemie, 2011, 50(6), 1338-1341,
Método de produção 3
Condições de reacção
1.1 Solvents: Ethyl acetate ; 0 °C → rt; overnight, rt
Referência
- Synthesis of G-quadruplex-targeting flexible macrocyclic molecules via click reactionsARKIVOC (Gainesville, 2013, (4), 334-345,
Método de produção 4
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Referência
- Selective Fluoromethyl Couplings of Alkynes via Nickel CatalysisAngewandte Chemie, 2022, 61(9),,
Método de produção 5
Condições de reacção
1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt
Referência
- Preparation of nicotine-related compounds as modulators of smoking or nicotine ingestion and lung cancer, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt
Referência
- 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6Journal of Medicinal Chemistry, 2005, 48(1), 224-239,
Método de produção 7
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referência
- Synthesis of the stereogenic triad of the halicyclamine A coreTetrahedron Letters, 2011, 52(17), 2199-2202,
Método de produção 8
Condições de reacção
1.1 Reagents: Diisopropylamine Solvents: Tetrahydrofuran ; overnight, rt
Referência
- Phenylethynyl-benzamide compounds as glucokinase activators and methods for the preparation thereof, Korea, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-DiynesOrganic Chemistry Frontiers, 2023, 10(1), 209-215,
Método de produção 10
Condições de reacção
Referência
- The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin KJournal of the American Chemical Society, 2019, 141(8), 3507-3514,
Método de produção 11
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- Electrophile-Mediated Reactions of Functionalized Propargylic SubstratesEuropean Journal of Organic Chemistry, 2015, 2015(32), 7091-7113,
Método de produção 12
Condições de reacção
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium chloride ; rt
1.2 Reagents: Sodium chloride ; rt
Referência
- Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanonesChemical Science, 2020, 11(28), 7444-7450,
Método de produção 13
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 18 h, rt
Referência
- Design and synthesis of a peptide derivative of ametantrone targeting the major groove of the d(GGCGCC)2 palindromic sequenceNew Journal of Chemistry, 2020, 44(9), 3624-3631,
Método de produção 14
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referência
- Achiral Cyclopentadienone Iron Tricarbonyl Complexes Embedded in Streptavidin: An Access to Artificial Iron Hydrogenases and Application in Asymmetric HydrogenationCatalysis Letters, 2016, 146(3), 564-569,
Método de produção 15
Condições de reacção
1.1 Solvents: Ethyl acetate ; cooled; overnight, rt
Referência
- Flexible lactam macrocyclic molecule useful in treatment of cancer and its preparation, China, , ,
Método de produção 16
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- Direct Asymmetric α-C-H Addition of N-unprotected Propargylic Amines to Trifluoromethyl Ketones by Carbonyl CatalysisAngewandte Chemie, 2022, 61(48),,
Método de produção 17
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 4 h, 21 °C
Referência
- A pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine-Porphyrin HybridsEuropean Journal of Organic Chemistry, 2020, 2020(28), 4399-4407,
Método de produção 18
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Referência
- Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization ReactionJournal of Organic Chemistry, 2015, 80(10), 5287-5295,
Boc-Propargylamine Raw materials
Boc-Propargylamine Preparation Products
Boc-Propargylamine Literatura Relacionada
-
1. Copper-catalyzed 1,1-arylalkylation of terminal alkynes with diazo esters and organoboronic acidsYunhe Lv,Weiya Pu,Xueru Liu,Jinye Sun,Mengxing Cui Chem. Commun. 2019 55 13446
-
Zandria Lamprecht,Frederick P. Malan,Simon Lotz,Daniela I. Bezuidenhout New J. Chem. 2021 45 6220
-
Anna Said St?lsmeden,Andrew J. Paterson,Imola Cs. Szigyártó,Linda Thunberg,Johan R. Johansson,Tamás Beke-Somfai,Nina Kann Org. Biomol. Chem. 2020 18 1957
-
Yue Cai,Florian Lehmann,Edgar Peiter,Senbin Chen,Jintao Zhu,Dariush Hinderberger,Wolfgang H. Binder Polym. Chem. 2022 13 3412
-
Marcel Best,Isabel Porth,Sebastian Hauke,Felix Braun,Dirk-Peter Herten,Richard Wombacher Org. Biomol. Chem. 2016 14 5606
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92136-39-5)Boc-Propargylamine

Pureza:99%
Quantidade:500g
Preço ($):409.0